molecular formula C4H7NO3 B15349332 N-(Acetyloxy)acetamide CAS No. 7340-09-2

N-(Acetyloxy)acetamide

Cat. No.: B15349332
CAS No.: 7340-09-2
M. Wt: 117.10 g/mol
InChI Key: YUIUTDCMJRHPBO-UHFFFAOYSA-N
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Description

Acetamido acetate is an organic compound that belongs to the class of acetamides. It is derived from acetic acid and ammonia, and it is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an acetamide group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamido acetate can be synthesized through several methods, including the cyanoacetylation of amines. This involves reacting an amine with cyanoacetic acid under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the acetamido acetate.

Industrial Production Methods: In an industrial setting, acetamido acetate is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and efficiency. The process involves the use of reactors and continuous flow systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: Acetamido acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize other valuable compounds.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for the oxidation of acetamido acetate.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reagents for the reduction of the compound.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in acetamido acetate.

Major Products Formed: The reactions involving acetamido acetate can lead to the formation of a wide range of products, including derivatives with different functional groups that are useful in various applications.

Scientific Research Applications

Acetamido acetate has several applications in scientific research, including:

  • Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Acetamido acetate derivatives are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.

  • Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

Acetamido acetate is compared with other similar compounds, such as acetamide and cyanoacetic acid derivatives. These compounds share structural similarities but have distinct properties and applications. The uniqueness of acetamido acetate lies in its dual functionality, which allows for a broader range of chemical reactions and applications.

Comparison with Similar Compounds

  • Acetamide

  • Cyanoacetic acid derivatives

  • Other acetamides

Properties

IUPAC Name

acetamido acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(6)5-8-4(2)7/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIUTDCMJRHPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223637
Record name Acetamide, N-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7340-09-2
Record name Acetylazanyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7340-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, N,O-diacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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